

Comprehensive Validation Guide: Z-Val-Met-OH Synthesis via NMR Spectroscopy

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Compound of Interest

Compound Name: Z-Val-met-OH

CAS No.: 108543-82-4

Cat. No.: B3211200

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Part 1: Strategic Overview

The Challenge: Beyond Molecular Weight

In peptide chemistry, confirming the identity of **Z-Val-Met-OH** (N-Benzyloxycarbonyl-L-Valyl-L-Methionine) requires more than just a correct mass-to-charge ratio (

).[1] While LC-MS can confirm the molecular formula (

, MW: 382.48 g/mol), it often fails to detect subtle structural defects that compromise biological activity.[1]

Z-Val-Met-OH presents two specific stability challenges:

- Methionine Oxidation: The thioether side chain is highly susceptible to oxidation, forming sulfoxides (

Da) or sulfones (

Da).[1]

- **Stereochemical Integrity:** The activation of Valine during synthesis can lead to racemization, producing the D-Val-L-Met diastereomer, which is often inseparable by standard C18 HPLC but distinct by NMR.[1]

This guide establishes Nuclear Magnetic Resonance (NMR) as the primary definitive validation tool, supported by HPLC-MS for trace impurity profiling.[1]

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares validation methods for this specific dipeptide.

Feature	H NMR (600 MHz)	HPLC-MS (ESI)	FT-IR
Primary Utility	Structural proof, stereochemistry, bulk purity.[1]	Trace impurity detection (), molecular weight confirmation.	Functional group confirmation (carbonyls).
Met Oxidation	Superior: Distinct shift of S-CH (2.0 2.6 ppm).[1]	Moderate: Ionization source can induce artificial oxidation.[1]	Poor: Sulfoxide S=O stretch is often obscured.[1]
Stereochemistry	High: Diastereomers show distinct chemical shifts (anisochronicity).[1]	Low: Requires chiral columns; standard C18 often co-elutes isomers.[1]	None: Identical spectra for diastereomers.
Quantification	Absolute: qNMR using internal standard (no reference material needed).	Relative: Requires a certified reference standard for area % calibration.	Qualitative: Not suitable for purity assays.[1]

Part 2: Experimental Protocol (Self-Validating System)

Sample Preparation

- Solvent: DMSO-d

(99.9% D) is the standard.[1] It disrupts inter-peptide hydrogen bonding, sharpening amide signals.[1]

- Concentration: 5–10 mg of **Z-Val-Met-OH** in 600

L solvent.

- Internal Standard (Optional for qNMR): Maleic acid or TCNB (dissolved directly or via coaxial insert).[1]

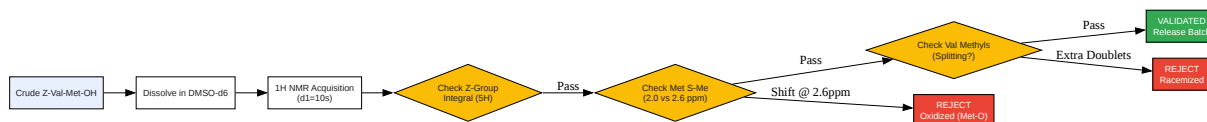
Acquisition Parameters

To ensure data integrity and reproducibility:

- Pulse Sequence:zg30 (30° pulse) to minimize relaxation artifacts.
- Relaxation Delay (D1): Set to
(typically 10–15 seconds) for quantitative integration.
- Scans (NS): 64–128 scans for high signal-to-noise ratio (S/N > 200:1).
- Temperature: 298 K (25°C).[1]

Workflow Diagram

The following logic flow ensures no critical quality attribute is overlooked.



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Figure 1: Logic flow for NMR-based release testing of **Z-Val-Met-OH**.

Part 3: Data Interpretation & Validation Criteria

Expected Chemical Shifts (DMSO-d)

The following table outlines the "fingerprint" of the molecule. Deviations

ppm suggest solvent effects or pH changes; deviations

ppm suggest structural errors.[1]

Moiety	Proton Type	Expected (ppm)	Multiplicity	Integral	Diagnostic Value
Amide	Val-NH	7.2 – 7.8	Doublet	1H	Coupling constant indicates backbone folding. [1]
Amide	Met-NH	7.8 – 8.3	Doublet	1H	Downfield shift due to C-terminal proximity. [1]
Z-Group	Aromatic Ring	7.25 – 7.40	Multiplet	5H	Internal Reference: Set integral to 5. [1] 00.
Z-Group	Benzylic -CH -	5.00 – 5.10	Singlet (or AB q)	2H	Sharp singlet confirms Z-group integrity. [1]
Valine	-CH	3.9 – 4.2	Multiplet	1H	Overlap with Met -CH is common. [1]
Methionine	-CH	4.2 – 4.5	Multiplet	1H	-
Methionine	-CH (S-Me)	2.01 – 2.05	Singlet	3H	CRITICAL: Sharp singlet. [1] Broadening or shift indicates oxidation. [1]

Valine	-CH	0.85 – 0.95	Two Doublets	6H	Diastereotopic methyls.[1]
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Critical Quality Attributes (CQAs)

1. The Methionine Oxidation Check

Methionine sulfoxide (Met(O)) is the most common impurity.

- Native Met: Sharp singlet at 2.02 ppm.
- Oxidized Met(O): The oxygen on the sulfur deshields the methyl group, shifting it downfield to 2.60 – 2.70 ppm.[1]
- Validation Rule: If the integral of the peak at 2.6 ppm is of the peak at 2.0 ppm, the batch is degraded.

2. The Stereochemical Purity Check (Racemization)

If the Valine residue racemizes during coupling (forming D-Val-L-Met), the magnetic environment of the Valine methyl groups changes.[1]

- Pure L-L Isomer: Two distinct doublets at ~0.9 ppm.[1]
- Racemic Mixture: Appearance of "satellite" doublets slightly offset (e.g., 0.88 ppm) or broadening of the main signals.[1]
- Validation Rule: The baseline between the Val methyl doublets must be clean.[1]

3. Z-Group Removal (Process Control)

If this material is an intermediate and the Z-group was meant to be removed (H-Val-Met-OH), the absence of the signals at 7.3 ppm (5H) and 5.0 ppm (2H) validates deprotection.[1]

Conversely, for **Z-Val-Met-OH**, their presence is mandatory.[1]

Part 4: Troubleshooting & Expert Insights

Pitfall: Water Suppression Artifacts[1]

- Issue: In DMSO-d

, the water signal appears around 3.3 ppm. However, exchangeable protons (Amide NH, COOH) can broaden if the solvent is "wet." [1]

- Solution: Use ampulized "100%" DMSO-d

[1] If NH signals are broad, the integration will be inaccurate. [1] Do not use water suppression (presat) pulse sequences as they may attenuate

-proton signals near the water frequency. [1]

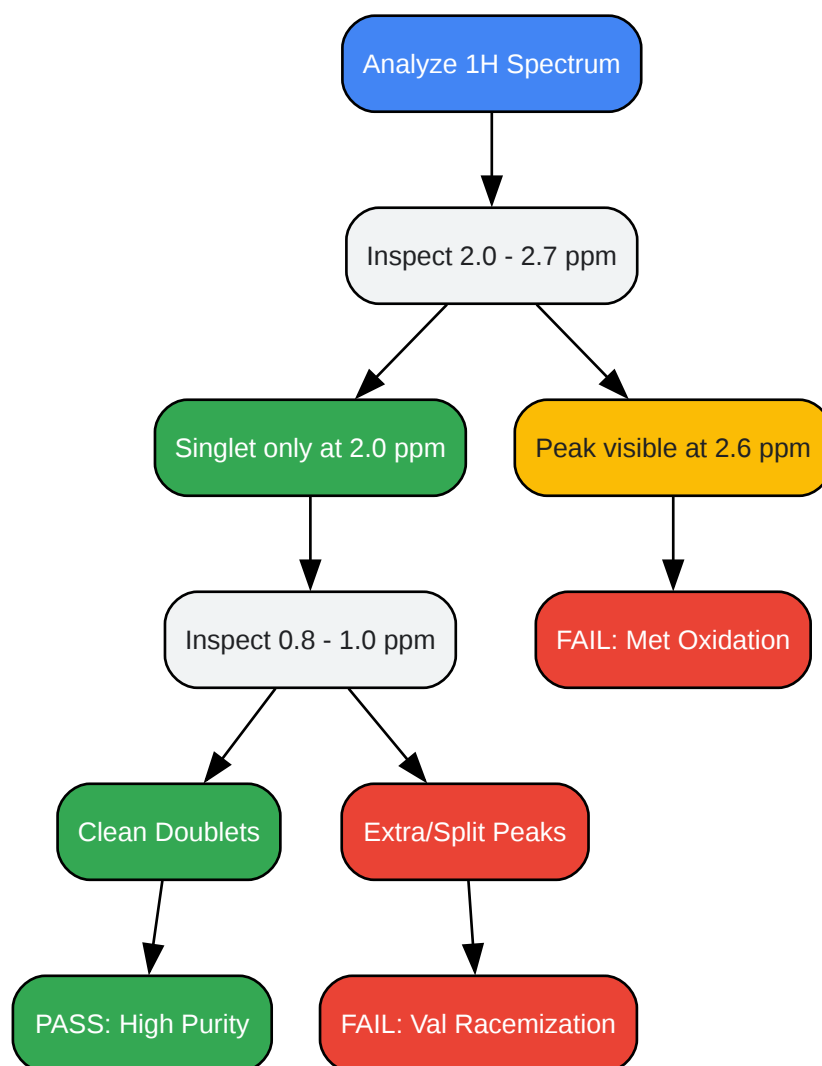
Pitfall: Conformational Isomers (Rotamers)

- Issue: Proline-containing peptides often show rotamers. [1] While **Z-Val-Met-OH** lacks Proline, the carbamate (Z-group) can sometimes exhibit restricted rotation, causing signal doubling (e.g., split benzylic CH

). [1]

- Differentiation: Run the NMR at elevated temperature (e.g., 40°C or 313 K). If the split peaks coalesce into a sharp singlet, it is a dynamic conformational effect (acceptable). [1] If they remain distinct, it is a chemical impurity (rejection). [1]

Diagram: Impurity Identification Logic



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Figure 2: Decision tree for identifying specific chemical impurities in **Z-Val-Met-OH**.

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